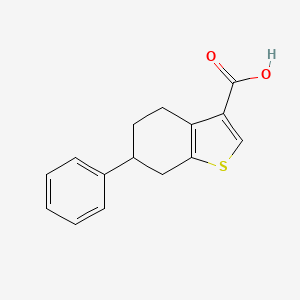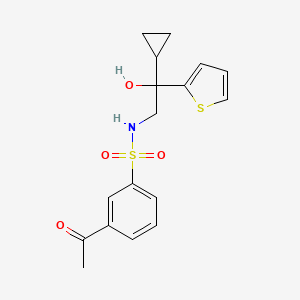![molecular formula C13H23N5O3 B2681267 rac-tert-butylN-{[(3R,4R)-4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]oxolan-3-yl]methyl}carbamate,trans CAS No. 2241129-41-7](/img/structure/B2681267.png)
rac-tert-butylN-{[(3R,4R)-4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]oxolan-3-yl]methyl}carbamate,trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-butylN-{[(3R,4R)-4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]oxolan-3-yl]methyl}carbamate,trans: is a complex organic compound characterized by its unique structure, which includes a triazole ring and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butylN-{[(3R,4R)-4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]oxolan-3-yl]methyl}carbamate,trans typically involves multiple steps, including the formation of the triazole ring and the oxolane ring. The process often starts with the preparation of the triazole derivative, followed by the introduction of the oxolane moiety. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the cycloaddition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butylN-{[(3R,4R)-4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]oxolan-3-yl]methyl}carbamate,trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the oxolane ring.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
rac-tert-butylN-{[(3R,4R)-4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]oxolan-3-yl]methyl}carbamate,trans has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-tert-butylN-{[(3R,4R)-4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]oxolan-3-yl]methyl}carbamate,trans involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and oxolane ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- rac-tert-butyl (3R,4R)-3-hydroxy-4-(1-methyl-1H-1,2,3-triazol-4-yl)pyrrolidine-1-carboxylate
- rac-tert-butyl N-[(3R,4R)-3-(hydroxymethyl)piperidin-4-yl]carbamate
Uniqueness
rac-tert-butylN-{[(3R,4R)-4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]oxolan-3-yl]methyl}carbamate,trans is unique due to its specific combination of a triazole ring and an oxolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[[(3S,4S)-4-[4-(aminomethyl)triazol-1-yl]oxolan-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O3/c1-13(2,3)21-12(19)15-5-9-7-20-8-11(9)18-6-10(4-14)16-17-18/h6,9,11H,4-5,7-8,14H2,1-3H3,(H,15,19)/t9-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLQVLXFWVUAAY-MWLCHTKSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1COCC1N2C=C(N=N2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1COC[C@H]1N2C=C(N=N2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
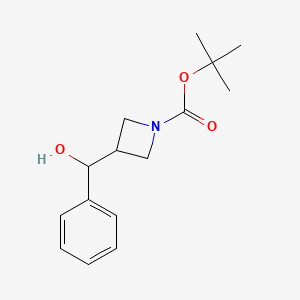
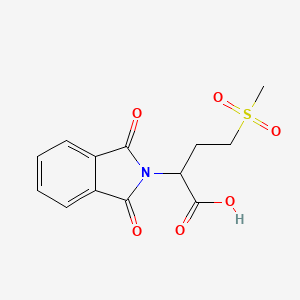
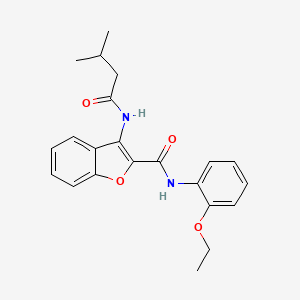
![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2681193.png)
![2-Chloro-N-[3-(cyclopropylsulfamoyl)-4-fluorophenyl]propanamide](/img/structure/B2681194.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide](/img/new.no-structure.jpg)

![N-(1-cyanocyclobutyl)-2-[(2-ethoxynaphthalen-1-yl)oxy]acetamide](/img/structure/B2681198.png)
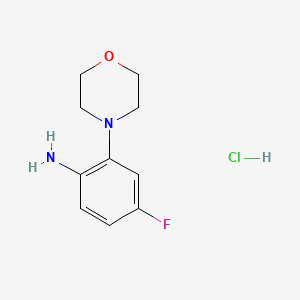
![1-(3,5-difluorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanesulfonamide](/img/structure/B2681201.png)
![2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2681202.png)

